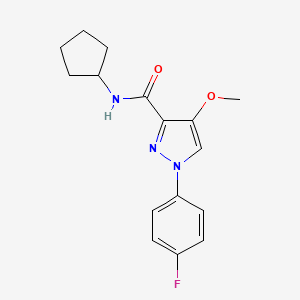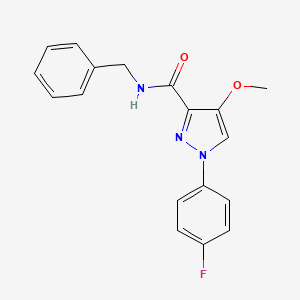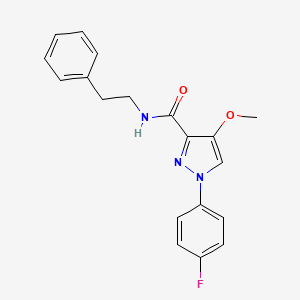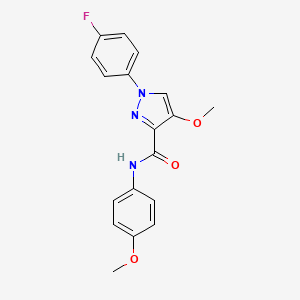
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide (FMPP) is an important small molecule that has been studied extensively in recent years due to its potential therapeutic applications. FMPP is a member of the pyrazole carboxamide family and has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential use as a drug delivery system, due to its ability to interact with various cell membrane components.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In particular, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells in vitro. In addition, this compound has been studied for its potential use as an anti-microbial agent, as it has been shown to inhibit the growth of several types of bacteria in vitro.
Mécanisme D'action
The exact mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to be related to its ability to interact with various cell membrane components. It has been shown to interact with several types of receptors, including the G-protein coupled receptor (GPCR), the nuclear receptor (NR), and the tyrosine kinase receptor (TKR). It has also been shown to interact with several types of enzymes, including cyclooxygenase (COX), phospholipase A2 (PLA2), and cyclin-dependent kinase (CDK). In addition, this compound has been shown to interact with several types of proteins, including tumor necrosis factor (TNF) and interleukin (IL).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF and IL, as well as the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the growth of several types of cancer cells in vitro, as well as the growth of several types of bacteria in vitro. In addition, this compound has been shown to have anti-oxidant and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from commercially available starting materials in a simple three-step reaction. Another advantage is that it is relatively stable, as it has been shown to be stable in a variety of conditions, including pH, temperature, and light. One limitation is that it is not water soluble, which can make it difficult to work with in a laboratory setting. Another limitation is that it is not very soluble in organic solvents, which can also make it difficult to work with in a laboratory setting.
Orientations Futures
There are several potential future directions for 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide research. One potential direction is to further investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent. Another potential direction is to further investigate its mechanism of action, as the exact mechanism of action is not fully understood. In addition, further research could be done on its potential use as a drug delivery system, as it has been shown to interact with various cell membrane components. Finally, further research could be done on its biochemical and physiological effects, as it has been shown to have several biochemical and physiological effects.
Méthodes De Synthèse
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide can be synthesized from commercially available starting materials in a simple three-step reaction. The first step is the condensation of 4-fluorophenylacetic acid with 2-methoxyphenylacetic acid, which yields N-(2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. The second step is the methylation of the pyrazole ring with methyl iodide, which yields this compound. The third step is the deprotection of the carboxamide group with hydrochloric acid, which yields the desired product.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-6-4-3-5-14(15)20-18(23)17-16(25-2)11-22(21-17)13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSOZCNBQDDHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529791.png)
![1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529803.png)

![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)


![1-(4-fluorophenyl)-4-methoxy-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529850.png)
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)
